Cas no 79082-81-8 ([1,1'-Binaphthalene]-2,2'-diamine)

[1,1'-Binaphthalene]-2,2'-diamine structure
79082-81-8 structure
Product Name:[1,1'-Binaphthalene]-2,2'-diamine
CAS-Nr.:79082-81-8
MF:C20H16N2
MW:284.354444503784
CID:562193
PubChem ID:20571
Update Time:2025-04-19

[1,1'-Binaphthalene]-2,2'-diamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [1,1'-Binaphthalene]-2,2'-diamine
    • 2,2'-diamino-1-1'-binaphthyl
    • (?à)-1,1'-Binaphthyl-2,2'-diamine
    • (?à)-2,2'-Diamino-1,1'-binaphthyl
    • (RS)-1,1'-Binaphthalene-2,2'-diamine
    • 1,1'-Bi[2-naphthalenylamine]
    • 1,1'-Bi[2-naphthylamine](6CI,7CI)
    • 1,1'-Binaphthyl-2,2'-diamine
    • 2,2'-Diamino-1,1'-binaphthalene
    • 2,2'-Diamino-1,1'-binaphthyl
    • 2,2'-Diamino-1,1'-binaphthylene
    • 2,2'-Diamino-1,1'-dinaphthyl
    • BINAM
    • NSC519704
    • rac-BINAM
    • 7OL97NN4U4
    • (S)-(-)-2,2'-Diamino-1,1'-binaphthalene
    • (S)-(-)-[1,1'-BINAPHTHALENE]-2,2'-DIAMINE
    • (+/-)-2,2'-DIAMINO-1,1'-BINAPHTHYL
    • 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine;(R)-[1,1'-Binaphthalene]-2,2'-diamine
    • (S)-(-)-2,2-Diamino-1,1-Binaphthalene
    • (S)-(-)-2,2/'-Diamino-1,1/'-binaphthalene
    • UNII-7OL97NN4U4
    • (S)-(-)-1,1'-Binaphthyl-2,2'-diamine, 99%
    • SY037270
    • W16719
    • (R)-(+)-1,1'-Binaphthalene-2,2'-diamine
    • 1-(2-amino-1-naphthalenyl)-2-naphthalenamine
    • 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
    • (R)-(+)-BINAM
    • C20H16N2
    • (1,1'-Binaphthalene)-2,2'-diamine, (S)-(-)-
    • SR-01000402740-1
    • HY-W007978
    • FT-0637711
    • NS00074314
    • (R)-[1,1'-Binaphthalene]-2,2'-diamine
    • BIDD:GT0420
    • AMY19833
    • (S)-2,2'-Diamino-1,1'-binaphthalene
    • NSC-519704
    • DTXSID70196328
    • (R)-BINAM
    • (S)-1,1'-binaphthyl-2,2'-diamine
    • (1,1'-Binaphthalene)-2,2'-diamine, (1R)-
    • (Ar)-2,2'-diamino-1,1'-binaphthalene
    • HY-W007978B
    • Q27290008
    • 79082-81-8
    • D3207
    • (+/-)-1,1'-Bi(2-naphthylamine)
    • A812948
    • racemic-2,2'-diamino-1,1'-binaphthyl
    • FT-0712593
    • A851710
    • (+/-)-1,1'-binaphthyl-2,2'-diamine
    • AKOS015999158
    • (R)-2,2'-diamino-1,1'-dinaphthyl
    • (S)-(-)-1,1'-Binaphthalene-2,2'-diamine
    • 1,1-Binaphy1-2,2'-diamine
    • (S)-(-)- 2,2'-Diamino-1,1'-binaphthalene
    • 1,1'-Bi[2-naphthylamine]
    • (S)-2,2'-Diamino-1,1'-binaphthyl
    • J-012068
    • (R)-(+)-1,1'-Binaphthyl-2,2'-diamine, 99%
    • 1,1'-Bi(2-naphthylamine)
    • (1r)-[1,1'-binaphthalene]-2,2'-diamine
    • (S)-2,2'-diamino-1,1'-dinaphthyl
    • 1,1'-Binaphthyl-2,2'-diamine, 96%
    • B3923
    • (aS)-1,1'-Binaphthalene-2,2'-diamine
    • 1-(2-azanylnaphthalen-1-yl)naphthalen-2-amine
    • (S)-2,2 inverted exclamation mark -Diamino-1,1 inverted exclamation mark -binaphthalene
    • (+/-)-2,2'-DIAMINO-1,1'-BINAPHTHALENE
    • WLN: L66J CZ B- 2
    • 2,2'-Diamino-1,1'-dinaphthyl, (R)-
    • (R)-(+)-1,1'-Bi(2-naphthylamine)
    • (1,1'-Binaphthalene)-2,2'-diamine, (1S)-
    • (S)-BINAM
    • SY013141
    • BRN 2138401
    • (r)-binaphthyldiamine
    • (-)-2,2'-Diamino-1,1'-binaphthyl
    • S-(-)-2,2'-Diamino-1,1'-binaphthalene
    • AC-11350
    • SCHEMBL455943
    • SR-01000402740
    • (S)-(-)-BINAM
    • AKOS001610329
    • (R)-(+)-[1,1'-BINAPHTHALENE]-2,2'-DIAMINE
    • (S)-(-)-1,1'-Binaphthyl-2,2'-diamine
    • CS-W007978
    • (As)-2,2'-diamino-1,1'-binaphthalene
    • MFCD00145204
    • (1,1'-BINAPHTHALENE)-2,2'-DIAMINE
    • (1S)-[1,1'-binaphthalene]-2,2'-diamine
    • (S)-(-)-2,2'-Diamino-1,1'-binaphthyl
    • (-)-1,1'-Binaphthyl-2,2'-diamine
    • 1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diamine
    • 18531-95-8
    • (1,1'-Binaphthalene)-2,2'-diamine, (+)-
    • (Ar)-1,1'-binaphthalene-2,2'-diamine
    • 1,1 inverted exclamation marka-Binaphthyl-2,2 inverted exclamation marka-diamine
    • 4488-22-6
    • FT-0637744
    • DS-1947
    • (R)-(+)-2,2'-Diamino-1,1'-binaphthalene
    • 18741-85-0
    • (+)-1,1'-Binaphthyl-2,2'-diamine
    • XI03TW52AO
    • TL35MU1249
    • AC-20456
    • EU-0035118
    • 2,2'-Diamino-1,1'-dinaphthyl, (S)-
    • D3208
    • A813148
    • (r)-1,1'-binaphthyl-2,2'-diamine
    • NSC 519704
    • A851711
    • (R)-2,2 inverted exclamation mark -Diamino-1,1 inverted exclamation mark -binaphthalene
    • 4-13-00-00489 (Beilstein Handbook Reference)
    • (S)-1,1'-Binaphthalene-2,2'-diamine
    • UNII-XI03TW52AO
    • (+)-2,2'-Diamino-1,1'-binaphthyl
    • (R)-1,1'-Binaphthalene-2,2'-diamine
    • CS-0031454
    • SY011491
    • J-011888
    • UNII-TL35MU1249
    • (r)-(+)-2,2'-diamino-1,1'-binaphthyl
    • (R)-2,2'-Diamino-1,1'-binaphthalene
    • (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
    • N-Hexadecanoyl-Serinemonosodiumsalt
    • (S)-(-)-1,1'-Bi(2-naphthylamine)
    • 1,1'-Bi(2-naphthalenylamine)
    • Inchi: 1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
    • InChI-Schlüssel: DDAPSNKEOHDLKB-UHFFFAOYSA-N
    • Lächelt: NC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)N

Berechnete Eigenschaften

  • Genaue Masse: 284.131348519g/mol
  • Monoisotopenmasse: 284.131348519g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 346
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topologische Polaroberfläche: 52Ų

Experimentelle Eigenschaften

  • Dichte: 1.25
  • Siedepunkt: 480.839 °C at 760 mmHg
  • Flammpunkt: 293.854 °C
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